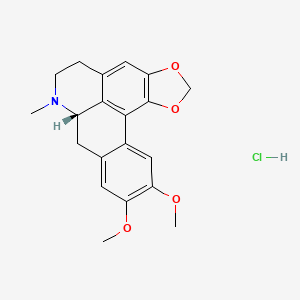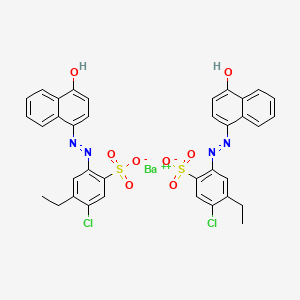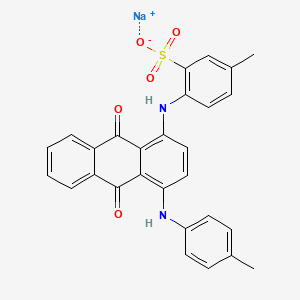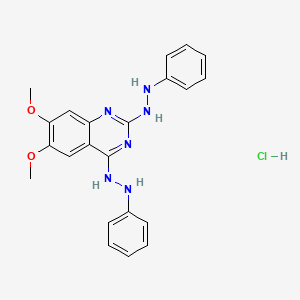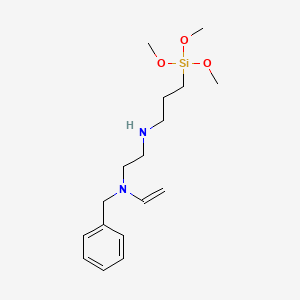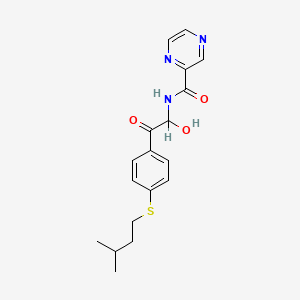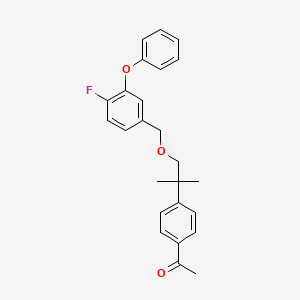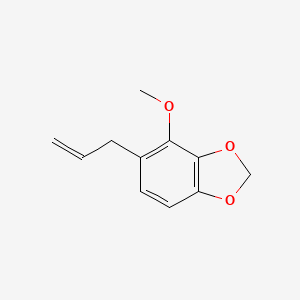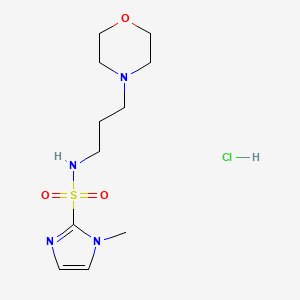
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride (CAS#: 875244-89-6) is a chemical compound with a complex structure. It belongs to the class of imidazole derivatives and contains a sulfonamide group. The compound’s systematic name reflects its composition and substituents.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Imidazole Formation: Start with imidazole, which can be synthesized from glyoxal and ammonia. Imidazole reacts with chlorosulfonic acid to form 1H-imidazole-2-sulfonic acid.
Sulfonamide Derivatization: The 1H-imidazole-2-sulfonic acid is then reacted with 1-methyl-N-(3-(4-morpholinyl)propyl)amine to introduce the morpholine group and create the desired compound.
Salt Formation: The final step involves converting the free base to the monohydrochloride salt.
Industrial Production:: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, yield, and purity. These methods are proprietary and may vary among manufacturers.
化学反应分析
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazole ring or other functional groups is possible.
Common reagents include strong acids, bases, and oxidizing or reducing agents. The major products depend on reaction conditions and substituents.
科学研究应用
This compound finds applications in:
Medicine: It might exhibit pharmacological properties, making it relevant for drug development.
Chemical Biology: Researchers study its interactions with biological molecules.
Industry: It could serve as a building block for other compounds.
作用机制
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
相似化合物的比较
While I don’t have specific information on similar compounds, researchers often compare it to related imidazole derivatives
Remember that this compound’s properties and applications may evolve as scientific knowledge advances.
属性
CAS 编号 |
137048-54-5 |
|---|---|
分子式 |
C11H21ClN4O3S |
分子量 |
324.83 g/mol |
IUPAC 名称 |
1-methyl-N-(3-morpholin-4-ylpropyl)imidazole-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H20N4O3S.ClH/c1-14-6-4-12-11(14)19(16,17)13-3-2-5-15-7-9-18-10-8-15;/h4,6,13H,2-3,5,7-10H2,1H3;1H |
InChI 键 |
MSEVOYWJOGZRIM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1S(=O)(=O)NCCCN2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


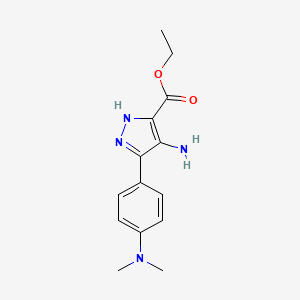
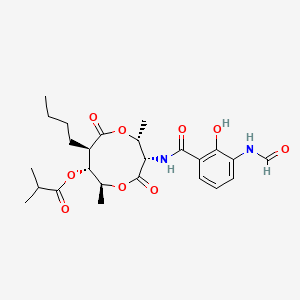
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)

